4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Description
Properties
Molecular Formula |
C9H9N5O4S |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N5O4S/c1-7-2-3-8(4-9(7)14(15)16)19(17,18)12-13-5-10-11-6-13/h2-6,12H,1H3 |
InChI Key |
DSPBFGYAKDUMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Methylbenzenesulfonyl Chloride
The nitro group is introduced at the meta position relative to the methyl group on the benzene ring via electrophilic nitration. This step requires careful control of temperature and stoichiometry to avoid over-nitration or decomposition.
Procedure :
-
Reactants : 4-Methylbenzenesulfonyl chloride (1 equiv), fuming nitric acid (1.1 equiv), concentrated sulfuric acid (catalyst).
-
Conditions : Stirred at 0–5°C for 4–6 hours.
-
Workup : Quenched with ice-water, extracted with dichloromethane, and dried over anhydrous Na₂SO₄.
Key Data :
Sulfonylation of 1,2,4-Triazol-4-Amine
Reaction with 4-Methyl-3-Nitrobenzenesulfonyl Chloride
The sulfonamide bond is formed via nucleophilic attack of the triazole amine on the sulfonyl chloride, facilitated by a base to neutralize HCl.
Procedure :
-
Reactants : 4-Methyl-3-nitrobenzenesulfonyl chloride (1.1 equiv), 1,2,4-triazol-4-amine (1 equiv), K₂CO₃ (2 equiv).
-
Solvent : Acetone or dichloromethane (DCM).
-
Conditions : Stirred at 25°C for 8–12 hours.
-
Workup : Filtered, washed with cold water, and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 160–162°C |
| Molecular Formula | C₉H₉N₅O₄S |
| FTIR (cm⁻¹) | 3287 (N-H), 1380 (S=O), 1524 (N=O) |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.98 (s, 2H, triazole), 7.41–7.51 (m, 4H, Ar-H) |
Alternative Methodologies and Optimization
Solvent and Base Variations
Temperature Effects
-
Reactions at 25°C achieve complete conversion within 8 hours, while elevated temperatures (50°C) reduce reaction time to 4 hours but may degrade the triazole ring.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Nitration Side Products
Triazole Stability
-
Issue : Prolonged exposure to acidic conditions degrades the triazole ring.
-
Solution : Neutralize reaction mixture immediately post-sulfonylation.
Comparative Analysis of Reported Methods
| Parameter | Method A | Method B |
|---|---|---|
| Sulfonyl Chloride | Pre-synthesized | In-situ generation |
| Solvent | Acetone | DCM |
| Yield | 89% | 75% |
| Purity | >98% | 90–95% |
Industrial-Scale Considerations
-
Cost Efficiency : Batch processing with acetone reduces solvent costs by 30% compared to DCM.
-
Safety : Use of fuming HNO₃ requires corrosion-resistant reactors and controlled venting.
Recent Advancements (2024–2025)
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 3-position undergoes reduction to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl, yielding 4-methyl-3-amino-N-(1,2,4-triazol-4-yl)benzenesulfonamide :
Applications : The resulting amine serves as a precursor for azo dyes or further functionalization .
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s substitution pattern directs reactivity:
-
Nitro Group : Strongly deactivating and meta-directing.
-
Methyl Group : Weakly activating and ortho/para-directing.
Competition between these groups limits EAS to specific positions. For example, nitration or halogenation would preferentially occur at the para position relative to the methyl group, but steric and electronic effects may suppress reactivity.
Triazole Ring Functionalization
The 1,2,4-triazole moiety participates in:
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications. Structural studies confirm N1 and N2 coordination.
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the triazole’s NH group, though steric hindrance from the sulfonamide may limit accessibility .
Example Reaction :
Sulfonamide Hydrolysis
Under harsh acidic (e.g., H₂SO₄, Δ) or basic (e.g., NaOH, Δ) conditions, the sulfonamide bond cleaves to yield:
-
Sulfonic Acid :
-
1,2,4-Triazol-4-amine :
This reaction is rarely exploited due to the compound’s stability under physiological conditions.
Biochemical Interactions
The compound inhibits carbonic anhydrase (CA) isoforms via:
-
Zinc Coordination : The sulfonamide’s sulfonamido group (-SO₂NH⁻) displaces the hydroxide ion in the CA active site, binding to Zn²⁺.
-
Hydrogen Bonding : The triazole’s nitrogen atoms interact with Thr199 and Glu106 residues, enhancing binding affinity.
Inhibitory Data :
| CA Isoform | IC₅₀ (nM) | Source |
|---|---|---|
| CA IX | 12.4 | |
| CA XII | 8.7 |
Photocatalytic Degradation
In materials science, derivatives of this compound form coordination polymers that degrade organic pollutants (e.g., methylene blue) under visible light via radical generation (- OH, O₂- ⁻).
Stability Under Physiological Conditions
The compound exhibits:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a sulfonamide structure exhibit significant antimicrobial properties. The presence of the triazole moiety can enhance these effects by interacting with biological targets such as enzymes involved in bacterial metabolism. Studies have shown that similar triazole-containing compounds demonstrate activity against various pathogens, including bacteria and fungi .
Anticancer Potential
The compound has been investigated for its anticancer properties. Triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies on related compounds have shown cytotoxic activity against human cancer cell lines such as HCT-116 and HeLa . The mechanism is believed to involve disruption of cellular processes through interaction with key metabolic enzymes.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit enzymes like dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This inhibition can lead to antimicrobial effects and has been a focus in designing new antibiotic agents .
Material Science Applications
Beyond biological applications, 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide can be utilized in material science for developing new materials with specific properties. Its unique structure allows it to act as a building block for synthesizing complex organic materials that may have applications in electronics or as energetic materials.
Case Studies and Research Findings
- Antimalarial Prototypes : A study synthesized a series of benzenesulfonamides with triazole rings aimed at developing new antimalarial agents. The derivatives showed promising results in inhibiting malaria-causing parasites .
- Cytotoxicity Studies : Research on related sulfonamide compounds highlighted their potential in treating various cancers by inducing apoptosis in cancer cells through targeted enzyme inhibition .
- Enzyme Inhibition Mechanisms : Investigations into the mechanism of action revealed that triazole compounds could effectively bind to metal ions and disrupt enzyme functions critical for cell survival.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the benzene ring and the heterocyclic amine group. Below is a comparative analysis:
Table 1: Structural Features of Selected Benzenesulfonamide Derivatives
Key Observations:
Substituent Position and Activity :
- Nitro Group : The 3-nitro substituent in the target compound may enhance electron-deficient character, improving interactions with enzyme active sites (e.g., CAs or DHPS). Similar nitro-containing analogs (e.g., 3-(benzylthio)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-4-amine) show enhanced bioactivity .
- Methyl Group : The 4-methyl group likely contributes to hydrophobic binding, as seen in 4-methyl-N-(5-methyloxazol-3-yl)benzenesulfonamide, which exhibited antimicrobial activity .
Heterocyclic Moieties :
- 1,2,4-Triazol-4-yl : Compounds with this group (e.g., 10 and 32) demonstrate diverse activities, including anticancer (IC₅₀ values in µM range) and antimicrobial effects .
- Oxazole/Isoxazole : Substitution with oxazole (e.g., 5-methyl-1,2-oxazol-3-yl) shifts activity toward antimicrobial targets, possibly due to improved membrane permeability .
Key Findings:
- Anticancer Activity : Triazolyl-containing sulfonamides (e.g., 10 and 32) show moderate cytotoxicity, likely due to CA inhibition or DNA intercalation .
- Enzyme Selectivity : Compounds with bulkier substituents (e.g., 4-chlorophenyl in ) exhibit isoform selectivity, critical for reducing off-target effects.
- Antimicrobial Potency : Methyl and oxazole substituents correlate with lower MIC values, suggesting synergistic effects between hydrophobicity and heterocyclic polarity .
Biological Activity
4-Methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Name : 4-methyl-3-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- Molecular Formula : C₉H₉N₅O₄S
- Molecular Weight : 283.26 g/mol
- CAS Number : 355812-81-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the triazole moiety enhances its interaction with biomolecules, potentially leading to inhibition of certain enzymes or modulation of receptor activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines at micromolar concentrations.
- A comparative analysis showed that the compound's IC₅₀ values are in the range of 0.12–2.78 μM against different cancer cell lines, indicating potent anticancer properties .
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on human carbonic anhydrases (hCA), which are implicated in cancer progression. Some derivatives demonstrated selective inhibition at nanomolar concentrations .
- Molecular docking studies suggest strong interactions between the compound and the active sites of target enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Sulfonamide Formation : Reacting 4-methyl-3-nitrobenzenesulfonyl chloride with 1,2,4-triazol-4-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (Et₃N) as a base .
- Reaction Optimization : Refluxing in ethanol with glacial acetic acid (as a catalyst) for 4–6 hours improves coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Triazole protons appear at δ 8.0–9.0 ppm .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 327.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer: Contradictions often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification.
- Catalyst Selection : Substituting acetic acid with p-toluenesulfonic acid (PTSA) can improve yields by 10–15% .
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediate phases and optimize reaction termination.
Q. What crystallographic strategies (e.g., SHELX refinement) are recommended for determining the compound’s crystal structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Structure Solution : Employ SHELXD for phase problem resolution via direct methods .
- Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically. Hydrogen bonding (e.g., N–H···O) should be validated using PLATON .
Q. How can computational models (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Reactivity Insights : Electron-withdrawing nitro and sulfonamide groups reduce HOMO energy, enhancing electrophilic substitution susceptibility .
- Solvent Effects : Include PCM models (e.g., water, DMSO) to simulate solvation .
Q. How should biological activity assays (e.g., antimicrobial) be designed for this compound?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines using E. coli (Gram-negative) and S. aureus (Gram-positive). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Dose-Response : Test concentrations from 1–100 µg/mL, with ciprofloxacin as a positive control.
- Mechanistic Studies : Use fluorescence quenching to assess DNA gyrase binding .
Q. What storage conditions ensure the compound’s stability for long-term studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
